6-Cyano-1-indanone

Catalog No.
S729070
CAS No.
69975-66-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyano-1-indanone

CAS Number

69975-66-2

Product Name

6-Cyano-1-indanone

IUPAC Name

3-oxo-1,2-dihydroindene-5-carbonitrile

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2

InChI Key

UJBIKXKXAWDYIB-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC(=C2)C#N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C#N

Synthesis and Availability

6-Cyano-1-indanone has been synthesized through various methods, but the most common approach involves the condensation of indanone with cyanoacetic acid in the presence of a base catalyst, such as sodium ethoxide []. This reaction yields the desired product in good yield.

Potential Applications in Medicinal Chemistry

Research suggests that 6-Cyano-1-indanone possesses various biological activities, making it a potential candidate for drug development. Studies have explored its potential in the following areas:

  • Antimicrobial activity: 6-Cyano-1-indanone derivatives have exhibited antibacterial and antifungal properties [].
  • Anticancer activity: Certain derivatives of 6-Cyano-1-indanone have shown promising results in inhibiting the growth of cancer cells [].
  • Anti-inflammatory activity: Studies indicate that 6-Cyano-1-indanone derivatives may possess anti-inflammatory properties [].

6-Cyano-1-indanone is an organic compound with the molecular formula C10H7NOC_{10}H_7NO and a molecular weight of 173.17 g/mol. It features a cyano group (CN-C\equiv N) attached to the 6-position of the indanone structure, which consists of a fused benzene and cyclopentanone ring. This compound is recognized for its potential biological activities and its significance in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Typical of indanone derivatives. Notably, it can undergo:

  • Nucleophilic Addition: The cyano group can act as a nucleophile, allowing for reactions with electrophiles.
  • Cyclization Reactions: It can participate in cyclization processes to form more complex structures, often facilitated by Lewis acids or transition metal catalysts.
  • Condensation Reactions: The compound can engage in condensation reactions leading to the formation of larger polycyclic systems.

These reactions highlight its versatility in synthetic pathways aimed at creating complex organic molecules.

Research indicates that 6-Cyano-1-indanone exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways. For instance, compounds related to indanones have demonstrated:

  • Antimicrobial Activity: Some derivatives possess antibacterial properties.
  • Inhibition of Enzymes: Indanone derivatives can inhibit cholinesterases, which are important targets in treating neurodegenerative diseases.
  • Potential Anticancer Properties: Certain studies suggest that indanones may exhibit cytotoxic effects against cancer cell lines.

These biological activities make 6-Cyano-1-indanone a compound of interest for further pharmacological studies.

The synthesis of 6-Cyano-1-indanone can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization can be induced using Lewis acids or transition metal catalysts to form the indanone structure.
  • Cyanation Reactions: The introduction of the cyano group can be accomplished through nucleophilic substitution or addition reactions involving cyanide sources.
  • Multi-step Synthetic Routes: Various synthetic strategies may involve multiple steps, including acylation and subsequent modifications to achieve the desired cyano-substituted indanone.

These methods allow for the tailored synthesis of 6-Cyano-1-indanone and its derivatives.

6-Cyano-1-indanone finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Agricultural Chemicals: Compounds based on indanones have been investigated for their efficacy as pesticides and herbicides.
  • Material Science: The unique structural properties make it suitable for developing novel materials with specific functionalities.

These applications underscore the compound's relevance in both medicinal and industrial chemistry.

Interaction studies involving 6-Cyano-1-indanone focus on its binding affinity with various biological targets. Research has demonstrated that:

  • It interacts with specific enzymes, potentially leading to inhibition or activation depending on the context.
  • The presence of the cyano group enhances its reactivity and ability to form stable complexes with biomolecules.

Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 6-Cyano-1-indanone, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
1-IndanoneBasic indanone structureFound in many natural products; versatile reactivity
5-Chloro-1-indanoneChlorine substitution at position 5Exhibits different biological activities compared to 6-cyano variant
2-Cyano-3-indanoneCyano group at position 2May have distinct pharmacological effects
3-Amino-1-indanoneAmino group at position 3Potentially different interaction profiles due to amino functionality

The presence of different substituents (like cyano or amino groups) significantly alters their chemical behavior and biological activity, making each compound unique in its applications and interactions.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Cyano-1-indanone

Dates

Modify: 2023-08-15

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